molecular formula C21H11F6N5 B607041 Decoglurant CAS No. 911115-16-7

Decoglurant

Cat. No. B607041
M. Wt: 447.3444
InChI Key: DMJHZVARRXJSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Decoglurant has a molecular formula of C21H11F6N5 and a molar mass of 447.344 g·mol −1 . It belongs to the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .


Physical And Chemical Properties Analysis

Decoglurant has a molecular weight of 447.344 and a chemical formula of C21H11F6N5 . Unfortunately, detailed physical and chemical properties are not available.

Scientific Research Applications

  • Decoglurant in Major Depressive Disorder : A study titled "Randomized, Double-Blind, Placebo-Controlled Trial of the mGlu2/3 Negative Allosteric Modulator Decoglurant in Partially Refractory Major Depressive Disorder" by Umbricht et al. (2020), conducted a randomized, placebo-controlled, double-blind, multicenter phase 2 trial to assess the antidepressant and procognitive effects of Decoglurant. The study involved patients with partially refractory MDD who were already on selective serotonin reuptake inhibitors or serotonin-norepinephrine reuptake inhibitors. Unfortunately, Decoglurant did not demonstrate any significant antidepressant or procognitive effects in the trial (Umbricht et al., 2020).

  • Decoglurant in CNS Therapeutics : Another paper, "Negative allosteric modulators of group II metabotropic glutamate receptors: A patent review (2015 – present)" by Qunies & Emmitte (2021), discusses the potential of group II metabotropic glutamate (mGlu) receptors as targets for the development of novel central nervous system therapeutics. Decoglurant, as a small molecule acting as a negative allosteric modulator on these receptors, has been advanced into clinical trials for conditions such as Alzheimer’s disease, anxiety, cognitive disorders, and depression (Qunies & Emmitte, 2021).

Future Directions

Despite some discouraging results for Decoglurant in patients with major depressive disorder, mGlu2/3 receptors still hold promise for the development of safer and more efficacious antidepressants . Clinical trials of two mGlu2/3 receptor antagonists, a phase 2 trial of TS-161 (an orthosteric antagonist) and a phase 1 trial of DSP-3456 (a NAM), are presently ongoing .

properties

IUPAC Name

5-[2-[7-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]ethynyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11F6N5/c22-20(23,24)15-6-4-13(5-7-15)16-9-17(21(25,26)27)32-19(31-16)14(11-30-32)3-1-12-2-8-18(28)29-10-12/h2,4-11H,(H2,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJHZVARRXJSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C#CC4=CN=C(C=C4)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11F6N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031872
Record name Decoglurant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decoglurant

CAS RN

911115-16-7
Record name 5-[2-[7-(Trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]ethynyl]-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911115-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decoglurant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911115167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decoglurant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11923
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Decoglurant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECOGLURANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VX4P0JKC5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The title compound was prepared from 3-ethynyl-7-trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine (example C.1) (355 mg, 1.0 mmol) and commercially available 2-amino-5-bromopyridine (156 mg, 1.0 mmol) according to general procedure II. Obtained as a dark-red solid (80 mg, 17%). MS (ISP) 448.2[(M+H)+]; mp 227-229° C.
Name
3-ethynyl-7-trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine
Quantity
355 mg
Type
reactant
Reaction Step One
Quantity
156 mg
Type
reactant
Reaction Step Two
Name
Yield
17%

Citations

For This Compound
86
Citations
D Umbricht, M Niggli, P Sanwald-Ducray… - The Journal of …, 2020 - psychiatrist.com
… , decoglurant may restore normal glutamate transmission, thus reducing depressive and cognitive symptoms. In initial safety studies in healthy volunteers, decoglurant … of decoglurant …
Number of citations: 29 www.psychiatrist.com
AM Qunies, KA Emmitte - Expert Opinion on Therapeutic Patents, 2021 - Taylor & Francis
… molecules that act as negative allosteric modulators (NAMs) on these receptors have demonstrated efficacy and/or target engagement in animal models, and one molecule (decoglurant…
Number of citations: 8 www.tandfonline.com
S Chaki, M Watanabe - European Archives of Psychiatry and Clinical …, 2023 - Springer
… Decoglurant has been shown to reduce the anhedonic index … phase 2 trial of decoglurant as an adjunctive treatment to … was conducted to evaluate decoglurant’s antidepressant and …
Number of citations: 4 link.springer.com
A Shamabadi, A Ahmadzade, A Aqamolaei… - Iranian Journal of …, 2022 - ncbi.nlm.nih.gov
… Decoglurant is a drug with the selective inhibitory function of glutamate receptor type 2.3. One study compared the effects of placebo and different daily decoglurant doses of 5 mg, 15 mg…
Number of citations: 9 www.ncbi.nlm.nih.gov
S Chaki - Advances in pharmacology, 2020 - Elsevier
… Notably, while decoglurant failed to show neurophysiological and behavioral properties of … based on above-mentioned Phase 2 study of decoglurant, and other human proof-of-concept …
Number of citations: 8 www.sciencedirect.com
S Chaki - Advances in Pharmacology, 2019 - Elsevier
… , MGS0039 and LY3020371, bind to the N-terminus of the receptors where they compete the binding of glutamate, while the negative allosteric modulators, such as decoglurant and …
Number of citations: 16 www.sciencedirect.com
ST Wilkinson, G Sanacora - Drug discovery today, 2019 - Elsevier
… Decoglurant is a negative allosteric modulator of mGluR 2 and mGluR 3 . A four-arm, fixed-dose study was completed in June 2014 and reported as negative [54]. The compound was …
Number of citations: 135 www.sciencedirect.com
S Chaki, K Fukumoto - Current Opinion in Pharmacology, 2018 - Elsevier
… Recently, the efficacy and safety of the mGlu2 receptor NAM, decoglurant, as an adjunctive … However, the phase II trial with decoglurant has been discontinued due to lack of efficacy. …
Number of citations: 25 www.sciencedirect.com
JM Witkin, KP Pandey, JL Smith - Pharmacology Biochemistry and …, 2022 - Elsevier
… Antagonists of mGlu2/3Rs (decoglurant and TS-161) have been studied in depression where TS-161 has advanced into a planned Phase 2 study in treatment-resistant depression. The …
Number of citations: 10 www.sciencedirect.com
H Javelot - Annales pharmaceutiques francaises, 2015 - europepmc.org
… (Glyx-13), NRX-1074 developed for depression, rapastinel and bitopertine developed for obsessive compulsive disorder,(ii) metabotropic glutamate receptors modulators: decoglurant …
Number of citations: 9 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.